2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4,5-dihydrothiazol-2-yl)acetamide
Description
This compound features a benzo[d][1,3]dioxol (benzodioxole) moiety linked to an isoxazole ring, which is further connected via an acetamide bridge to a 4,5-dihydrothiazole group. The benzodioxole and isoxazole components are known for their roles in enhancing metabolic stability and bioactivity in medicinal chemistry .
Properties
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c19-14(17-15-16-3-4-23-15)7-10-6-12(22-18-10)9-1-2-11-13(5-9)21-8-20-11/h1-2,5-6H,3-4,7-8H2,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJNOBRRJRYZGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- The target compound’s dihydrothiazole group distinguishes it from fully unsaturated thiazoles (e.g., Compound 4), which may influence conformational flexibility and solubility .
- Compound 102a’s pyrazole-thiazole scaffold demonstrates higher anticancer activity (IC₅₀ = 1.2 µM against HCT-116 cells), suggesting that hybrid heterocycles enhance bioactivity .
- Synthesis of the target compound likely requires specialized coupling reagents, whereas analogs like 8a are synthesized via straightforward cyclocondensation .
Physicochemical Properties
Spectral data and calculated properties highlight critical differences:
*LogP values estimated using fragment-based methods.
Key Observations :
- The target compound’s lower LogP (2.1) compared to analogs (3.5–3.8) suggests improved aqueous solubility due to the dihydrothiazole’s partial saturation .
- IR and NMR data confirm the presence of amide and aromatic functionalities across all compounds, with shifts reflecting electronic differences in substituents .
Key Observations :
- The benzodioxole moiety is consistently associated with enhanced bioactivity, likely due to improved membrane permeability and metabolic stability .
- Thiazole-containing analogs (e.g., Compound 5d) show COX-2 selectivity, suggesting that the target compound’s dihydrothiazole group could modulate enzyme interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
